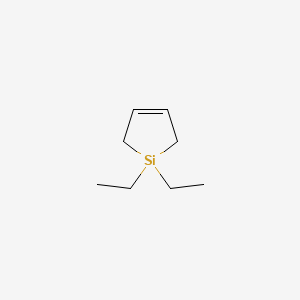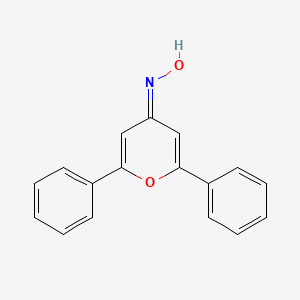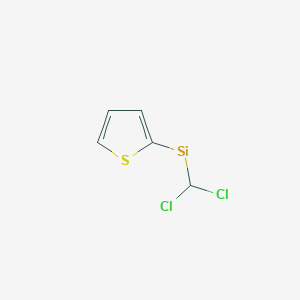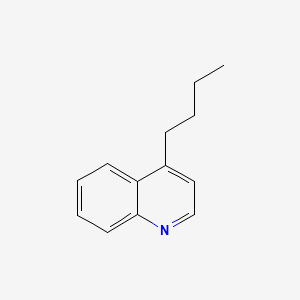
4,4,4-Tribromo-2-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Tribromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H7Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tribromo-2-methylbut-1-ene typically involves the bromination of 2-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Tribromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 4,4,4-trihydroxy-2-methylbut-1-ene.
Elimination: Formation of 2-methylbut-1-ene.
Addition: Formation of 2,3-dibromo-4,4,4-tribromo-2-methylbutane.
Applications De Recherche Scientifique
4,4,4-Tribromo-2-methylbut-1-ene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of brominated pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Mécanisme D'action
The mechanism of action of 4,4,4-Tribromo-2-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of three bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the molecule also allows it to participate in addition reactions with electrophiles. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with fluorine atoms instead of bromine.
4,4,4-Trichloro-2-methylbut-1-ene: Similar structure but with chlorine atoms instead of bromine.
4,4,4-Tribromo-2-methylpent-1-ene: Similar structure but with an additional carbon atom in the chain.
Uniqueness: 4,4,4-Tribromo-2-methylbut-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where high bromine content is required.
Propriétés
Numéro CAS |
71600-33-4 |
|---|---|
Formule moléculaire |
C5H7Br3 |
Poids moléculaire |
306.82 g/mol |
Nom IUPAC |
4,4,4-tribromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
Clé InChI |
ISUZNFXMJFPGPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)



![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)


![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)


![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
